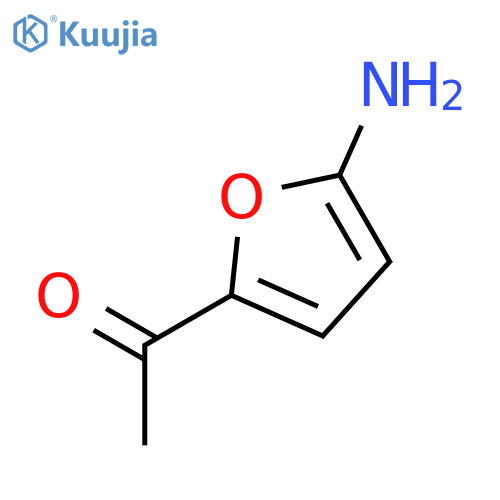

Cas no 56703-73-2 (1-(5-amino-2-furanyl)-Ethanone)

1-(5-amino-2-furanyl)-Ethanone 化学的及び物理的性質

名前と識別子

-

- 1-(5-amino-2-furanyl)-Ethanone

- AKOS006361627

- 56703-73-2

- 1-(5-aminofuran-2-yl)ethanone

-

- インチ: InChI=1S/C6H7NO2/c1-4(8)5-2-3-6(7)9-5/h2-3H,7H2,1H3

- InChIKey: IUGGMLGIVXOZKO-UHFFFAOYSA-N

- ほほえんだ: CC(=O)C1=CC=C(O1)N

計算された属性

- せいみつぶんしりょう: 125.047678466g/mol

- どういたいしつりょう: 125.047678466g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 9

- 回転可能化学結合数: 1

- 複雑さ: 124

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.7

- トポロジー分子極性表面積: 56.2Ų

1-(5-amino-2-furanyl)-Ethanone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM522230-1g |

1-(5-Aminofuran-2-yl)ethanone |

56703-73-2 | 97% | 1g |

$780 | 2023-02-02 | |

| Alichem | A159003408-1g |

1-(5-Aminofuran-2-yl)ethanone |

56703-73-2 | 97% | 1g |

$958.10 | 2023-09-01 | |

| Alichem | A159003408-5g |

1-(5-Aminofuran-2-yl)ethanone |

56703-73-2 | 97% | 5g |

$2412.00 | 2023-09-01 |

1-(5-amino-2-furanyl)-Ethanone 関連文献

-

C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961

-

Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126

-

Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996

-

Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539

-

Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76

-

9. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114

-

Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237

1-(5-amino-2-furanyl)-Ethanoneに関する追加情報

1-(5-Amino-2-Furanyl)-Ethanone: A Comprehensive Overview

1-(5-Amino-2-furanyl)-ethanone, also known by its CAS number CAS No. 56703-73-2, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, with the molecular formula C8H8N2O, has been extensively studied for its potential applications in drug design and material science. Recent advancements in synthetic methodologies and computational modeling have further highlighted its unique properties and versatile reactivity.

The structure of 1-(5-amino-2-furanyl)-ethanone consists of a furan ring substituted with an amino group at the 5-position and an ethanone moiety at the 2-position. This arrangement imparts the molecule with both aromatic and ketonic functionalities, making it a valuable building block in organic synthesis. The amino group introduces nucleophilic character, while the ketone group provides electrophilic sites for various reactions. Recent studies have demonstrated its utility in forming heterocyclic compounds through cycloaddition reactions, which are pivotal in drug discovery.

From a synthetic perspective, 1-(5-amino-2-furanyl)-ethanone can be synthesized via several routes, including the condensation of furfural with ammonia or primary amines. The choice of synthetic pathway depends on the desired regioselectivity and scalability. Recent research has focused on green chemistry approaches, such as using microwave-assisted synthesis or enzymatic catalysis, to enhance reaction efficiency and reduce environmental impact.

In terms of physical properties, this compound exhibits a melting point of approximately 180°C and is soluble in common organic solvents like dichloromethane and ethanol. Its UV-vis spectrum shows strong absorption bands due to conjugation within the furan ring, which is significant for applications in optoelectronic materials. Recent studies have explored its use as a precursor for fluorescent dyes and sensors, leveraging its photophysical properties.

The biological activity of 1-(5-amino-2-furanyl)-ethanone has been a focal point of recent investigations. It has shown moderate inhibitory effects on certain enzymes, such as tyrosinase and acetylcholinesterase, suggesting potential applications in dermatology and neurodegenerative diseases. Additionally, its ability to interact with DNA through intercalation has been explored for anticancer drug development.

From an environmental standpoint, understanding the degradation pathways of CAS No. 56703-73-2 is crucial for assessing its ecological impact. Recent studies using advanced analytical techniques like LCMS and GCMS have revealed that it undergoes hydrolysis under alkaline conditions, producing less toxic byproducts. This information is vital for waste management strategies in industrial settings.

In conclusion, 1-(5-amino-2-furanyl)-ethanone, with its unique chemical structure and diverse reactivity, continues to be a subject of intense research across multiple disciplines. Its applications span from traditional organic synthesis to cutting-edge materials science and pharmacology. As research progresses, particularly in areas like green chemistry and bioinformatics, this compound is poised to contribute even more significantly to scientific advancements.

56703-73-2 (1-(5-amino-2-furanyl)-Ethanone) 関連製品

- 946248-52-8(4-4-(4-fluorobenzoyl)piperazin-1-yl-2-methyl-6-propoxypyrimidine)

- 682803-15-2(3-Amino-2-(3,4-dichlorobenzyl)propanoic acid)

- 2137033-84-0(tert-butyl (3R)-3-[(propan-2-ylamino)methyl]piperidine-1-carboxylate)

- 2228277-82-3(methyl 5-(1-cyano-1-methylethyl)thiophene-2-carboxylate)

- 2098131-34-9(6-(2-Aminoethoxy)quinoline dihydrochloride)

- 1478361-96-4(2-amino-3-(dimethyl-1H-1,2,4-triazol-5-yl)propanoic acid)

- 1249145-91-2(5-bromo-N-(cyanomethyl)-N-methylpyridine-3-carboxamide)

- 4027-55-8(5-Methyl-1H-pyrazole-3-carboxamide)

- 478149-00-7(Thieno[2,3-c]pyridine-2-carboxylic acid)

- 5957-89-1(Pyridine, 2-(2-methoxyphenyl)-)